4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide
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Overview
Description
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with ethoxyphenyl, dimethoxy, and tetrahydrofuran-2-ylmethyl groups, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the naphthalene core: Starting with a naphthalene derivative, the core structure is modified through electrophilic aromatic substitution reactions.
Introduction of ethoxyphenyl and dimethoxy groups: These groups are introduced via Friedel-Crafts alkylation and etherification reactions.
Attachment of the tetrahydrofuran-2-ylmethyl group: This step involves nucleophilic substitution reactions, often using tetrahydrofuran derivatives as nucleophiles.
Formation of the carboxamide: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide
- 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
Uniqueness
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H29NO5 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(oxolan-2-ylmethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H29NO5/c1-4-31-20-9-7-17(8-10-20)22-13-19(26(28)27-16-21-6-5-11-32-21)12-18-14-24(29-2)25(30-3)15-23(18)22/h7-10,12-15,21H,4-6,11,16H2,1-3H3,(H,27,28) |
InChI Key |
IAMSSUBBDFVPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NCC4CCCO4)OC)OC |
Origin of Product |
United States |
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